3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a hybrid heterocyclic molecule featuring a benzo[d]thiazol-2(3H)-one scaffold fused to a 1,2,4-triazole ring via a methyl linker. Key structural elements include:
- A 4-phenyl group on the triazole ring, contributing to steric bulk and π-π stacking interactions.
- A 5-((4-(trifluoromethyl)benzyl)thio) substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.
- The benzo[d]thiazol-2(3H)-one moiety, a bicyclic system known for its bioactivity in medicinal chemistry, particularly in antimicrobial and anticancer applications .
This compound’s synthesis likely involves nucleophilic substitution or thioether formation, as evidenced by analogous procedures for triazole-thioether derivatives (e.g., InCl₃-catalyzed reactions in aqueous NaOH) .
Properties
IUPAC Name |
3-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4OS2/c25-24(26,27)17-12-10-16(11-13-17)15-33-22-29-28-21(31(22)18-6-2-1-3-7-18)14-30-19-8-4-5-9-20(19)34-23(30)32/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOFVSHWVCHZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the benzo[d]thiazol-2(3H)-one core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the triazole ring:
Introduction of the phenyl and trifluoromethylbenzylthio groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate halogenated precursors react with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated precursors, along with nucleophiles or electrophiles, are used under conditions such as reflux or microwave irradiation to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their potent antimicrobial properties. The compound has shown promising results in inhibiting the growth of various pathogens. Studies indicate that similar triazole compounds exhibit antibacterial and antifungal activities that can be leveraged in pharmaceutical formulations.
-
Antibacterial Efficacy :
- A study reported that 1,2,4-triazole derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
- The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly enhanced the antibacterial potency.
- Antifungal Properties :
Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. The mercapto-substituted triazoles have demonstrated chemopreventive effects against various cancer cell lines:
- In Vitro Studies : Compounds similar to the one under discussion have been screened for their ability to induce apoptosis in cancer cells, showing promising results in inhibiting tumor growth .
| Compound Type | Activity Type | Reference |
|---|---|---|
| Triazole Derivatives | Antibacterial | |
| Triazole Derivatives | Antifungal | |
| Mercapto-Triazoles | Anticancer |
Herbicidal Activity
The compound's structural features suggest potential use as a herbicide. Triazoles are known to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants:
- Research Findings : Inhibitors targeting PDS can effectively control weed growth by disrupting carotenoid synthesis, which is vital for plant development .
Agrochemical Development
The unique chemical structure of triazole derivatives allows them to be explored as agrochemicals:
Mechanism of Action
The mechanism of action of 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural and Functional Differences
Core Heterocycles :
- The target compound’s benzo[d]thiazol-2(3H)-one core distinguishes it from simpler triazole derivatives (e.g., ). This bicyclic system may enhance binding to biological targets like enzymes or DNA, as seen in related benzothiazole derivatives .
- Compounds like and incorporate fused thiazolo-triazolone systems, which may improve metabolic stability but reduce solubility compared to the target compound’s methyl-linked structure.
Chlorophenyl () and nitrothiazolyl () groups in analogs introduce strong electron-withdrawing effects, which may improve reactivity in electrophilic interactions but increase toxicity risks.
Biological Activity Trends: Triazole-thioether derivatives (e.g., ) often exhibit antimicrobial activity due to thioether-mediated membrane disruption. The target compound’s trifluoromethyl group may amplify this effect by destabilizing bacterial lipid bilayers . Quinazolinone derivatives () show kinase inhibition, suggesting the target compound’s benzo[d]thiazolone moiety could similarly target ATP-binding pockets in kinases or proteases.
Detailed Research Findings
Pharmacological Implications
- Antimicrobial Potential: The trifluoromethyl group’s electronegativity may enhance interactions with bacterial efflux pumps, a mechanism observed in fluorobenzylidene-thiazolo-triazolones .
- Anticancer Activity : Analogous 1,2,4-triazole derivatives () inhibit tubulin polymerization, implying the target compound’s triazole core could disrupt microtubule dynamics.
- Metabolic Stability : The benzo[d]thiazolone moiety may resist cytochrome P450 oxidation, as seen in related benzothiazole drugs .
Biological Activity
The compound 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that belongs to the class of 1,2,4-triazoles and benzothiazoles . These classes of compounds are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
The molecular formula for this compound is , with a molecular weight of approximately 498.54 g/mol. The structure includes a triazole moiety linked to a benzothiazole , which is crucial for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole ring have been reported to exhibit significant antimicrobial activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are essential for sterol biosynthesis in fungi .
- Case Studies : Research has shown that derivatives of triazole compounds can have minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- Cell Line Studies : In vitro studies have demonstrated that similar triazole derivatives exhibit potent anticancer activity against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 4.363 μM against human colon cancer (HCT116) cells .
- Mechanism : The anticancer activity is often attributed to the ability of triazoles to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways including modulation of enzyme activities related to cancer progression .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, thereby increasing biological efficacy.
- Substituents on the phenyl rings play a crucial role in modulating activity; electron-donating groups often enhance antimicrobial potency while steric hindrance can reduce it .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be maximized?
- Methodology : Utilize heterocyclic condensation strategies. For example, adapt the PEG-400-mediated synthesis from , where substituted thiols react with triazole precursors under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C. Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid. Optimize yield by adjusting stoichiometry of trifluoromethylbenzyl thiol and triazole intermediates .
- Advanced Consideration : Microwave-assisted synthesis ( ) can reduce reaction times and improve yields compared to conventional heating .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., benzothiazolone carbonyl at ~165 ppm in 13C NMR) and trifluoromethyl signals (distinct 19F coupling in 1H NMR).
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching C25H18F3N5OS2).
- IR : Confirm thioether (C–S stretch ~650 cm⁻¹) and benzothiazolone carbonyl (C=O ~1700 cm⁻¹) .
- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Test antimicrobial activity using standardized assays (e.g., MIC against S. aureus or E. coli). Reference protocols from and , where triazole-thioether derivatives showed potency via membrane disruption. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodology :
- Variable Analysis : Compare solvent effects (e.g., DMSO vs. ethanol in ), assay pH, and bacterial strains used.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites (e.g., sulfoxide/sulfone derivatives from thioether oxidation) that may influence activity .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate structure-activity relationships (SAR) .
Q. What experimental and computational approaches elucidate thiol-thione tautomerism in this compound?
- Methodology :
- Spectroscopic Titration : Monitor pH-dependent 1H NMR shifts (e.g., thiol proton at ~3.5 ppm vs. thione tautomer absence).
- X-ray Crystallography : Resolve solid-state tautomeric preference, if crystalline.
- DFT Calculations : Compare energy barriers for tautomeric interconversion in solvent models (e.g., water vs. DMSO) .
Q. How can docking studies guide target identification for this compound?
- Methodology :
- Protein Preparation : Use crystal structures of likely targets (e.g., bacterial dihydrofolate reductase or fungal CYP51).
- Ligand Flexibility : Employ induced-fit docking to model conformational changes upon binding.
- Validation : Correlate docking scores (e.g., Glide SP/XP) with experimental IC50 values from enzyme inhibition assays .
Methodological Notes
- Synthesis Optimization : For scale-up, replace PEG-400 with recyclable ionic liquids to improve sustainability ( ).
- Contradiction Resolution : Use statistical tools (e.g., PCA) to identify key variables causing data discrepancies in biological assays .
- Advanced Characterization : Combine NMR relaxation studies with MD simulations to probe dynamic behavior in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
